molecular formula C5H10FN B8097868 (1R,3R)-3-Fluorocyclopentan-1-amine

(1R,3R)-3-Fluorocyclopentan-1-amine

Cat. No.: B8097868
M. Wt: 103.14 g/mol
InChI Key: YEPOLBBUNYSRBS-RFZPGFLSSA-N
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Description

(1R,3R)-3-Fluorocyclopentan-1-amine: is a fluorinated amine compound with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol . This compound is characterized by a cyclopentane ring with a fluorine atom and an amine group attached to the third carbon atom in a trans configuration. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of trans-3-fluorocyclopentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Mechanism of Action

The mechanism of action of trans-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter pathways, influencing neurological functions .

Comparison with Similar Compounds

    3-Fluorocyclopentan-1-amine: Similar structure but lacks the trans configuration.

    Cyclopentan-1-amine: Lacks the fluorine atom.

    trans-3-Chlorocyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (1R,3R)-3-Fluorocyclopentan-1-amine is unique due to its specific trans configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(1R,3R)-3-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOLBBUNYSRBS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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